molecular formula C9H13NO B13242450 3-Hydroxy-5-(sec-butyl)pyridine

3-Hydroxy-5-(sec-butyl)pyridine

Cat. No.: B13242450
M. Wt: 151.21 g/mol
InChI Key: LNKOCGWDOBWQFV-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(sec-butyl)pyridine is a pyridine derivative featuring a hydroxyl group at position 3 and a sec-butyl substituent at position 5. This structural combination suggests applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-butan-2-ylpyridin-3-ol

InChI

InChI=1S/C9H13NO/c1-3-7(2)8-4-9(11)6-10-5-8/h4-7,11H,3H2,1-2H3

InChI Key

LNKOCGWDOBWQFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=CN=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(sec-butyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield substituted pyridines . Another method involves the use of titanacyclopropanes reacting with pyridine N-oxides to achieve regioselective alkylation .

Industrial Production Methods: Industrial production of 3-Hydroxy-5-(sec-butyl)pyridine typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(sec-butyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the sec-butyl group.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-keto-5-(sec-butyl)pyridine, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Hydroxy-5-(sec-butyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(sec-butyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The sec-butyl group can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Hydroxy-5-(sec-butyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at Position 5

The sec-butyl group at position 5 distinguishes this compound from analogs with different substituents:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Hydroxy-5-(sec-butyl)pyridine sec-butyl (CH(CH2CH3)CH2-) C9H13NO 151.21 Moderate lipophilicity; potential intermediate in organic synthesis -
Pyridoxal hydrochloride Hydroxymethyl, methyl, aldehyde C8H12ClNO4* 229.64 Water-soluble; used as a vitamin B6 analog and enzymatic cofactor
3-Hydroxy-5-(3,4-difluorophenyl)pyridine 3,4-Difluorophenyl C11H7F2NO 207.18 High hydrophobicity; fluorinated aromatic groups enhance metabolic stability in pharmaceuticals
3-Bromo-5-hydroxypyridine Bromine (position 3)** C5H4BrNO 174.00 Bromine increases electrophilicity; used in cross-coupling reactions

Notes:

  • *Pyridoxal hydrochloride’s formula is inferred from its IUPAC name.
  • **3-Bromo-5-hydroxypyridine reverses substituent positions (Br at 3, OH at 5), highlighting positional isomerism.

Substituent Variations at Position 3

The hydroxyl group at position 3 contrasts with other functional groups:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Hydroxy-5-(sec-butyl)pyridine Hydroxyl (-OH) C9H13NO 151.21 Hydrogen-bond donor; enhances solubility in polar solvents -
5-Hydroxy-6-methylpyridine-3-carboxylic acid Carboxylic acid (-COOH) C7H7NO3 153.14 Acidic (pKa ~2-3); used in metal chelation or coordination chemistry
3-Bromo-5-hydroxypyridine Bromine (-Br) C5H4BrNO 174.00 Bromine enables nucleophilic substitution; precursor in drug synthesis

Impact of Substituent Branching and Electronic Effects

  • sec-butyl vs. tert-butyl : A tert-butyl group (e.g., in 5(R)-tert-butyl-L-prolyl-pyrrolidine ) would increase steric hindrance, reducing reactivity but enhancing metabolic stability.
  • sec-butyl vs. straight-chain alkyl : Linear alkyl chains (e.g., n-butyl) increase flexibility and lipophilicity compared to branched sec-butyl .
  • Electron-withdrawing groups : Fluorine atoms in 3-Hydroxy-5-(3,4-difluorophenyl)pyridine withdraw electron density, altering the pyridine ring’s reactivity toward electrophilic substitution.

Biological Activity

3-Hydroxy-5-(sec-butyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, neuroprotective effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

3-Hydroxy-5-(sec-butyl)pyridine belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The molecular formula is C9H13NC_9H_{13}N, and its structure features a hydroxyl group at the 3-position and a sec-butyl group at the 5-position of the pyridine ring.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyridine derivatives, including 3-Hydroxy-5-(sec-butyl)pyridine. The compound has shown varying degrees of activity against different microbial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
3-Hydroxy-5-(sec-butyl)pyridineStaphylococcus aureus12.5 µg/mL
Escherichia coli6.25 µg/mL
Candida albicans12.5 µg/mL
Other related derivativesVarious strainsMIC = 2.18–3.08 µg/mL

The MIC values indicate that 3-Hydroxy-5-(sec-butyl)pyridine exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of hydroxypyridinone derivatives, which include compounds similar to 3-Hydroxy-5-(sec-butyl)pyridine. These compounds have been shown to trap reactive carbonyl species and reactive oxygen species, which are implicated in neurodegenerative diseases such as Alzheimer's disease.

Table 2: Neuroprotective Properties of Hydroxypyridinones

CompoundMechanism of ActionEffectiveness
Hydroxypyridinone-Diamine HybridTraps reactive species; antioxidant propertiesHigh
3-Hydroxy-5-(sec-butyl)pyridinePotential for similar actions based on structureUnder investigation

The ability to prevent oxidative stress is crucial for developing treatments for neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyridine derivatives. Modifications to the alkyl chain and functional groups can significantly influence their efficacy.

  • Alkyl Chain Length : Variations in the length and branching of alkyl chains have been shown to affect antimicrobial potency.
  • Functional Group Positioning : The position of hydroxyl groups can enhance or diminish activity against specific pathogens.

Research indicates that compounds with longer alkyl chains exhibit improved antimicrobial activity due to better membrane penetration .

Case Studies

Several case studies have documented the efficacy of pyridine derivatives in clinical settings:

  • Case Study 1 : A study on a series of Mannich bases derived from pyridines demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, reinforcing the potential therapeutic applications of these compounds .
  • Case Study 2 : Neuroprotective assays using hydroxypyridinone derivatives indicated that certain structural modifications led to enhanced protective effects against neuronal cell death induced by oxidative stress .

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